N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
Description
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a cyclopropylmethyl group attached to an oxalamide core
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-4-2-1-3-10(11)7-16-12(19)13(20)17-8-14(9-18)5-6-14/h1-4,18H,5-9H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLXCPXAXWPFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N’-methylurea
- N-(2-chlorobenzyl)-N’-cyclopropylurea
- N-(2-chlorobenzyl)-N’-hydroxymethylurea
Uniqueness
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both a chlorobenzyl group and a cyclopropylmethyl group, which confer distinct chemical and biological properties
Biological Activity
N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound with potential applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[(2-chlorophenyl)methyl]-N'-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
- Molecular Formula : C14H17ClN2O3
- CAS Number : 1251684-93-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, obstructing their function.
- Receptor Modulation : It may interact with receptor proteins, altering their signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial effects against various bacterial strains. It has been evaluated for its potential use in treating infections caused by resistant bacteria.
Anticancer Activity
Preliminary research suggests that this compound may possess cytotoxic effects on cancer cell lines. The compound's structural features allow it to induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Reported cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective dose ranges. |
| Study 3 | Evaluated the compound's mechanism of action, revealing inhibition of specific kinases involved in cell proliferation. |
Research Findings
Recent research highlights the compound's versatility and potential applications:
- Synthesis and Characterization : The synthesis involves the reaction of 2-chlorobenzylamine with oxalyl chloride, followed by reaction with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, which may enhance its biological activity by modifying functional groups.
Q & A
Q. What are the key steps and challenges in synthesizing N1-(2-chlorobenzyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide?
The synthesis typically involves:
- Intermediate preparation : Formation of the chlorobenzyl and hydroxymethylcyclopropylmethyl intermediates via nucleophilic substitution or coupling reactions .
- Oxalamide core assembly : Reacting intermediates with oxalyl chloride or activated oxalate esters under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) to minimize side reactions .
- Purification : Use of column chromatography (silica gel) or preparative HPLC to isolate the product, with yields often <50% due to steric hindrance from the cyclopropane group .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the chlorobenzyl and cyclopropyl groups (e.g., aromatic protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 363.1) .
- X-ray crystallography : Resolves 3D conformation, particularly the strained cyclopropane ring geometry .
Q. How can researchers address poor aqueous solubility during bioactivity assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to maintain compound stability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxymethyl moiety, later cleaved in physiological conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic profiling : Use LC-MS to identify metabolites (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring) that may reduce efficacy in vivo .
- Pharmacokinetic optimization : Modify the hydroxymethyl group to carboxyethyl to enhance plasma stability, as seen in analog studies .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : Simulate binding to suspected targets (e.g., methionine aminopeptidase) using software like AutoDock Vina, focusing on the oxalamide core’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for enzymatic assays .
Q. How do structural modifications impact enzyme inhibition potency?
Comparative data for analogs (Table 1):
| Modification Site | Bioactivity Change vs. Parent Compound | Reference |
|---|---|---|
| Replacement of Cl with F (benzyl) | 3× lower IC50 against MAP enzyme | |
| Cyclopropane → cyclohexane | Complete loss of activity |
- Key Insight : The chlorobenzyl group and cyclopropane’s ring strain are critical for target engagement .
Q. What strategies mitigate byproduct formation during synthesis?
- Temperature control : Maintain ≤10°C during oxalamide coupling to prevent diimide byproducts .
- Catalyst screening : Use HOBt/DCC instead of EDCI for higher regioselectivity in cyclopropane-containing systems .
Methodological Guidance
Designing assays to evaluate kinase inhibition:
- TR-FRET assays : Use Z’-LYTE® kits to measure phosphorylation inhibition (IC50) with ATP concentrations adjusted to Km values .
- Counter-screening : Test against kinase panels (e.g., Eurofins) to rule off-target effects .
Optimizing reaction conditions for scale-up:
- Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve yield (65% → 82%) for the cyclopropane intermediate .
- Green solvents : Replace DCM with 2-MeTHF to enhance sustainability without compromising yield .
Interpreting contradictory crystallography and NMR data:
- Dynamic effects : Cyclopropane ring puckering may cause NMR signal splitting absent in static X-ray structures. Use variable-temperature NMR to confirm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
